molecular formula C8H6BrClF3N B13561088 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanamine

1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B13561088
M. Wt: 288.49 g/mol
InChI Key: WKQWTSNHNVIRBN-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a trifluoromethyl group attached to an amine group, with additional bromine and chlorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a nucleophilic addition reaction with trifluoroacetic acid to form the corresponding trifluoromethyl alcohol.

    Amine Formation: The trifluoromethyl alcohol is then converted to the amine through a reductive amination process using reagents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines.

Scientific Research Applications

1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine and chlorine substituents can form halogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-amine
  • 1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine
  • 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-ol

Uniqueness: 1-(2-Bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its reactivity and binding properties. The trifluoromethyl group further enhances its stability and lipophilicity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6BrClF3N/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

WKQWTSNHNVIRBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)N)Br

Origin of Product

United States

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